molecular formula C6H16N2S2 B13285727 Ethanamine, 2,2'-dithiobis(N-methyl- CAS No. 4747-27-7

Ethanamine, 2,2'-dithiobis(N-methyl-

Cat. No.: B13285727
CAS No.: 4747-27-7
M. Wt: 180.3 g/mol
InChI Key: ZQMYDQJHHKQBMC-UHFFFAOYSA-N
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Description

Historical Perspectives in Organosulfur Chemistry and Diamine Disulfide Research

The study of organosulfur chemistry, which encompasses compounds like Ethanamine, 2,2'-dithiobis(N-methyl-), has a rich history. Early milestones in protein chemistry were crucial, particularly the discovery that disulfide bonds are key components of protein structure and stability. youtube.com In the mid-20th century, researchers demonstrated that the disulfide bridges between cysteine amino acids were vital for the three-dimensional shape and function of proteins. youtube.comnih.gov This understanding of disulfide bonds in complex biological macromolecules spurred interest in the synthesis and properties of smaller, simpler molecules containing this functional group.

The investigation of simpler diamine disulfides is a more recent development. Research into compounds such as tetramethylthiuram disulfide as a rubber vulcanization accelerator and tetraethylthiuram disulfide for treating alcohol intoxication highlighted the industrial and therapeutic potential of molecules with a bis(aminothiocarbonyl) disulfide structure. google.com The synthesis of various small-molecule disulfides has been explored to create compounds with specific biological or material properties, such as anti-inflammatory action or utility as cross-linking agents. nih.gov The development of synthetic methods has moved from the simple oxidation of thiols to more complex, catalyst-driven processes, reflecting a growing sophistication in the field. beilstein-journals.org

Structural Classification and Nomenclature within Bis(aminoalkyl) Disulfides

Bis(aminoalkyl) disulfides are a class of organic compounds defined by a core structural motif: two aminoalkyl groups connected by a disulfide (-S-S-) linkage. Ethanamine, 2,2'-dithiobis(N-methyl-) fits squarely within this classification.

The nomenclature for these compounds can vary. Following IUPAC conventions, the name "Ethanamine, 2,2'-dithiobis(N-methyl-)" describes a molecule formed from two ethanamine units, each substituted with a methyl group on the nitrogen atom, and linked at the second carbon position by a dithio (disulfide) group. An alternative, equally valid name is bis(2-(methylamino)ethyl) disulfide .

The key structural features that dictate the properties of this class of compounds are:

The Disulfide Bond: This covalent sulfur-sulfur bond is the most prominent feature. It is susceptible to cleavage under reducing conditions and can be reformed under oxidizing conditions, making it a redox-active center. libretexts.orglibretexts.org

The Alkyl Chain: In this case, an ethyl group separates the amine and the sulfur atom. The length and nature of this linker can influence the molecule's flexibility and steric properties.

The Amino Group: The presence of secondary amine groups (-NH(CH3)) imparts basic properties to the molecule and provides sites for hydrogen bonding or further chemical modification.

The table below outlines the key identifiers for Ethanamine, 2,2'-dithiobis(N-methyl-).

IdentifierValue
Systematic Name bis(2-(methylamino)ethyl) disulfide
Molecular Formula C₆H₁₆N₂S₂
Molecular Weight 180.33 g/mol
Structural Formula CH₃-NH-CH₂-CH₂-S-S-CH₂-CH₂-NH-CH₃

For comparison, related bis(aminoalkyl) disulfides that have been studied include derivatives with different N-alkyl substituents, such as the N,N-dimethyl and N,N-diethyl analogues. nist.govnih.gov

Compound NameMolecular FormulaMolecular Weight ( g/mol )
Ethanamine, 2,2'-dithiobis(N,N-dimethyl-)C₈H₂₀N₂S₂208.39
Ethanamine, 2,2'-dithiobis(N,N-diethyl-)C₁₂H₂₈N₂S₂264.50

Current Research Paradigms and Unanswered Questions Pertaining to Ethanamine, 2,2'-dithiobis(N-methyl-)

While specific research focused exclusively on Ethanamine, 2,2'-dithiobis(N-methyl-) is limited in the available literature, the broader class of bis(aminoalkyl) disulfides is the subject of ongoing investigation across several domains. The research paradigms for these related compounds provide a framework for understanding the potential areas of interest and the key unanswered questions regarding the target molecule.

Redox Activity and Biological Potential: A primary area of research for disulfides is their redox behavior. libretexts.orglibretexts.org The ability of the disulfide bond to be cleaved and reformed is central to its function in biological systems, such as in the action of glutathione (B108866). libretexts.org Thiamine-derived disulfides, for example, are known to interact with cellular thiol redox systems like thioredoxin and glutathione. nih.gov Studies on analogues such as bis(2-aminohexyl)disulfide have demonstrated anti-inflammatory properties by inhibiting the functions of polymorphonuclear leukocytes. nih.gov This suggests a paradigm of designing diamine disulfides as potential modulators of biological redox processes.

Materials Science and Polymer Chemistry: Disulfide bonds are increasingly used as dynamic covalent linkages in materials science. They can be incorporated into polymer networks to create self-healing or recyclable materials. acs.org The disulfide bond can be broken under specific stimuli (e.g., reduction or light) and then reformed, allowing the material to be repaired or reprocessed. acs.org Compounds like 4-Aminophenyl disulfide are used as crosslinking agents to enhance the mechanical and thermal properties of polymers and to create advanced materials like epoxy vitrimers.

Unanswered Questions: The lack of specific data on Ethanamine, 2,2'-dithiobis(N-methyl-) gives rise to several fundamental questions that represent avenues for future research:

Synthesis and Stability: What are the most efficient and scalable synthetic routes to produce high-purity Ethanamine, 2,2'-dithiobis(N-methyl-)? How stable is the compound under various storage and environmental conditions?

Electrochemical Properties: What is the precise redox potential of the disulfide bond in this molecule? How do the N-methyl groups influence this property compared to N,N-dimethyl or unsubstituted amino groups?

Coordination Chemistry: How does this compound behave as a ligand with different metal ions? Can it form stable coordination complexes, and what are their structures and properties?

Biological Activity: Does Ethanamine, 2,2'-dithiobis(N-methyl-) exhibit any significant biological activity, such as the anti-inflammatory or redox-modulating effects seen in related structures?

Material Applications: Could this molecule serve as an effective cross-linking agent or a building block for redox-responsive polymers or self-healing materials?

Addressing these questions through targeted synthesis, characterization, and application-oriented studies would be necessary to fully elucidate the scientific and practical value of Ethanamine, 2,2'-dithiobis(N-methyl-).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4747-27-7

Molecular Formula

C6H16N2S2

Molecular Weight

180.3 g/mol

IUPAC Name

N-methyl-2-[2-(methylamino)ethyldisulfanyl]ethanamine

InChI

InChI=1S/C6H16N2S2/c1-7-3-5-9-10-6-4-8-2/h7-8H,3-6H2,1-2H3

InChI Key

ZQMYDQJHHKQBMC-UHFFFAOYSA-N

Canonical SMILES

CNCCSSCCNC

Origin of Product

United States

Synthetic Strategies for Ethanamine, 2,2 Dithiobis N Methyl and Analogous Compounds

Precursor Synthesis: N-Methylated Ethanethiol and Ethanamine Thiol Derivatization

The cornerstone of synthesizing the target compound is the efficient production of its monomeric precursor, N-methyl-2-aminoethanethiol. This involves strategic N-methylation and careful handling of the reactive thiol group.

The generation of N-methyl-2-aminoethanethiol is a critical initial step. While various methods exist for the N-methylation of amino acids and related compounds, producing N-methylated cysteine derivatives can be challenging due to low yields or unintended deprotection of the sulfhydryl group. nih.gov A successful approach for the related N-methyl cysteine involves the formation of an oxazolidinone precursor from a protected cysteine derivative. This is followed by the opening of the oxazolidinone ring and reduction of the resulting iminium ion to yield the N-methylated product with high efficiency. nih.govnih.gov A similar strategy can be envisioned for the synthesis of N-methyl-2-aminoethanethiol starting from 2-aminoethanethiol (cysteamine).

Alternative approaches might include direct methylation of 2-aminoethanethiol using reagents like formaldehyde followed by reduction, a process known as reductive amination. However, control over the degree of methylation can be challenging.

Due to the high reactivity of the thiol group, which is susceptible to oxidation, its protection is a crucial aspect of the synthetic strategy. tandfonline.comcem.com A suitable protecting group must be stable under the conditions of subsequent reaction steps and easily removable without affecting other parts of the molecule. cem.com The use of solid catalysts for protection and deprotection reactions is gaining traction as it simplifies product purification and catalyst recycling. acs.org

Commonly used thiol protecting groups include:

Trityl (Trt): This group is introduced using trityl chloride and is typically removed under acidic conditions.

tert-Butyldimethylsilyl (TBDMS): Silylation is a common method for protecting thiols.

Acetyl (Ac): Acetyl groups can be used, though their removal often requires basic conditions that might not be suitable for all substrates. researchgate.net

Protecting GroupProtection ReagentDeprotection ConditionsSelectivity
Trityl (Trt) Trityl chloride, baseMild acid (e.g., TFA), reductionHigh for thiols over hydroxyls
tert-Butyl (tBu) Isobutylene, acid catalystStrong acid (e.g., TFA), mercuric acetateStable to various conditions
S-tert-butylsulfenyl (StBu) t-BuSClReducing agents (e.g., phosphines)Stable to acid/base
Acetamidomethyl (Acm) N-(Hydroxymethyl)acetamideMercury(II) or Silver(I) salts, iodineStable to acid/base, orthogonal

Disulfide Bond Formation: Oxidative and Directed Coupling Methods

The formation of the central disulfide bond is the key step in synthesizing Ethanamine, 2,2'-dithiobis(N-methyl-). This can be achieved through direct oxidation of the thiol precursor or via disulfide exchange reactions.

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry. biolmolchem.combiolmolchem.com A variety of oxidizing agents can be employed for this purpose, ranging from simple reagents to complex catalytic systems. The primary challenge is to prevent over-oxidation to sulfonic or sulfinic acids. tandfonline.comiau.ir

Several methods have been developed for this transformation:

Dimethyl sulfoxide (DMSO): Activated DMSO, often in the presence of an acid, is an effective oxidant for converting thiols to disulfides in good to excellent yields. biolmolchem.combiolmolchem.com

Hydrogen Peroxide (H₂O₂): In the presence of a catalyst, such as a supported iron oxide nanoparticle, H₂O₂ provides a green and efficient method for this oxidation. tandfonline.com

Aerobic Oxidation: Using catalysts like cobalt oxide nanoclusters, molecular oxygen from the air can be used as the oxidant, presenting an environmentally friendly option. acs.org

Other Reagents: A wide array of other reagents, including halogens, metal salts (e.g., permanganate, dichromate), and various chromium-based oxidants have also been reported. tandfonline.comiau.ir

The choice of oxidant depends on the substrate's functional group tolerance, desired reaction conditions (e.g., pH, temperature), and scalability. biolmolchem.com

Oxidizing SystemSolventConditionsYieldReference
Dimethyl sulfoxide (DMSO)/HIAcetonitrileRoom TemperatureGood to Excellent biolmolchem.combiolmolchem.com
H₂O₂/γ-Fe₂O₃–SO₃HMethanolRoom TemperatureHigh tandfonline.com
O₂/CoOₓ nanoclustersToluene80 °CHigh acs.org
Trimethylammonium fluorochromate (VI)DichloromethaneHeterogeneous, MildExcellent iau.ir

Thiol-disulfide exchange is a common reaction in biological systems and a powerful tool in synthetic chemistry. annualreviews.orgresearchgate.net The reaction involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of a disulfide bond. This results in the formation of a new disulfide bond and the release of a new thiol. researchgate.netnih.gov

This equilibrium-driven process can be manipulated to favor the formation of the desired product. For instance, by using a large excess of one thiol or by removing one of the products, the reaction can be driven to completion. This method is particularly useful for the synthesis of unsymmetrical disulfides. In the context of Ethanamine, 2,2'-dithiobis(N-methyl-), reacting N-methyl-2-aminoethanethiol with a suitable disulfide under conditions that favor the formation of the symmetrical product could be a viable synthetic route. The mechanism proceeds through a trisulfide-like transition state. nih.gov

Post-Synthetic Modification and Derivatization of the Ethanamine, 2,2'-dithiobis(N-methyl-) Scaffold

Once Ethanamine, 2,2'-dithiobis(N-methyl-) is synthesized, its N-methylamino groups provide sites for further chemical modification. These modifications can be used to attach labels, link the molecule to other structures, or alter its physicochemical properties.

Derivatization strategies can include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Further alkylation of the secondary amine, although this may be challenging to control.

Reaction with Aldehydes: The secondary amine can react with aldehydes to form various adducts. For example, cysteine derivatives are known to react with aldehydes to form thiazolidine-4-carboxylic acids. researchgate.net

Derivatization for Analysis: The amine groups can be reacted with reagents like o-phthalaldehyde (OPA) in the presence of a thiol to produce fluorescent derivatives for analytical quantification by HPLC. nih.gov Dansyl chloride is another common reagent for derivatizing amines for fluorescence analysis. acs.org

These post-synthetic modifications expand the utility of the Ethanamine, 2,2'-dithiobis(N-methyl-) scaffold for various applications in chemical and biological research.

Amine Group Functionalization for Scaffold Diversification

The secondary amine groups in Ethanamine, 2,2'-dithiobis(N-methyl-) serve as versatile handles for further molecular elaboration, enabling the diversification of the core scaffold. This functionalization can be exploited to introduce a wide array of substituents, thereby modulating the physicochemical properties and potential applications of the resulting analogs.

Standard amine chemistry can be readily applied to this scaffold. For instance, acylation of the secondary amines with acyl chlorides or anhydrides can introduce amide functionalities. Similarly, reaction with sulfonyl chlorides can yield sulfonamides. These reactions typically proceed under basic conditions to neutralize the acid byproduct.

Alkylation of the secondary amines with various alkyl halides can lead to the formation of tertiary amines. This reaction must be carefully controlled to prevent quaternization of the nitrogen atom. Reductive amination provides another avenue for introducing more complex alkyl groups. This two-step, one-pot reaction involves the formation of an enamine or iminium ion intermediate from the reaction of the secondary amine with an aldehyde or ketone, followed by reduction with a suitable reducing agent like sodium borohydride or sodium cyanoborohydride.

The following table summarizes various functionalization reactions applicable to the amine groups of Ethanamine, 2,2'-dithiobis(N-methyl-):

Reaction TypeReagent ClassResulting Functional Group
AcylationAcyl chlorides, AnhydridesAmide
SulfonylationSulfonyl chloridesSulfonamide
AlkylationAlkyl halidesTertiary amine
Reductive AminationAldehydes, KetonesTertiary amine
Michael Additionα,β-Unsaturated carbonylsβ-Amino carbonyl

These functionalization strategies allow for the systematic modification of the dithiobis(N-methyl-ethanamine) backbone, providing a platform for creating a library of analogs with diverse structural features.

Strategies for Modulating Disulfide Reactivity

The disulfide bond is a key functional group in Ethanamine, 2,2'-dithiobis(N-methyl-), and its reactivity is of central importance for many of its potential applications. The ability to modulate the cleavage and formation of this bond under specific conditions is crucial. The reactivity of the disulfide bond can be influenced by several factors, including the electronic environment, steric hindrance around the sulfur-sulfur bond, and the presence of external redox agents.

Redox Control: The disulfide bond can be readily cleaved under reducing conditions to yield the corresponding thiol, N-methyl-2-mercaptoethylamine. A variety of reducing agents can be employed for this purpose, ranging from mild reagents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (TCEP) to stronger reducing agents such as sodium borohydride. The choice of reducing agent depends on the desired reaction conditions and the compatibility with other functional groups in the molecule. Conversely, the disulfide bond can be reformed by oxidation of the thiol, as discussed in the synthetic strategies.

Thiol-Disulfide Exchange: The disulfide bond can participate in thiol-disulfide exchange reactions. In the presence of another thiol, a dynamic equilibrium can be established, leading to the formation of mixed disulfides. This process is fundamental in various biological systems and can be exploited for the controlled release of the thiol component or for the dynamic covalent assembly of larger structures. The rate and equilibrium of this exchange are influenced by the relative concentrations of the reactants and the redox potential of the environment.

The table below outlines different approaches to modulate the disulfide bond's reactivity:

StrategyDescriptionKey Reagents/Conditions
Reduction (Cleavage) Conversion of the disulfide to two thiol groups.Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), Sodium borohydride.
Oxidation (Formation) Coupling of two thiols to form a disulfide bond.Hydrogen peroxide, Iodine, Oxygen (with catalyst).
Thiol-Disulfide Exchange Reaction with an external thiol to form a new disulfide and a new thiol.Thiols (e.g., glutathione (B108866), cysteine).
pH Control The stability and reactivity of the disulfide bond can be influenced by pH, as the protonation state of the nearby amine groups can affect the electronic environment of the S-S bond.Acidic or basic conditions.

By employing these strategies, the reactivity of the disulfide bond in Ethanamine, 2,2'-dithiobis(N-methyl-) and its analogs can be precisely controlled, enabling its application in areas where reversible covalent chemistry is desired.

Mechanistic Studies of Ethanamine, 2,2 Dithiobis N Methyl Reactivity

Disulfide Bond Cleavage and Formation Mechanisms

The disulfide bond is a key functional group that dictates much of the compound's reactivity, particularly its involvement in redox processes and nucleophilic reactions.

The interconversion between the disulfide form, Ethanamine, 2,2'-dithiobis(N-methyl-), and its corresponding thiol, N-methyl-2-sulfanylethanamine, is a fundamental redox process. libretexts.orglibretexts.org The disulfide represents the oxidized state, while the two separate thiol groups (dithiol) constitute the reduced state. libretexts.orglibretexts.org This transformation involves the transfer of electrons and protons.

Oxidation (Thiol to Disulfide): 2 R-SH ⇌ R-S-S-R + 2H⁺ + 2e⁻ (where R = -CH₂CH₂NHCH₃)

Reduction (Disulfide to Thiol): R-S-S-R + 2H⁺ + 2e⁻ ⇌ 2 R-SH

This redox activity is central to the role of similar disulfide-containing molecules in biological systems, such as the glutathione (B108866) redox cycle, which maintains the redox balance within cells. libretexts.orglibretexts.org The cleavage of the disulfide bond can be initiated by various reducing agents, including other thiols, in a process known as thiol-disulfide exchange. libretexts.orglibretexts.org The stability of the disulfide bond and its susceptibility to reduction are influenced by factors like steric hindrance and the electronic environment provided by the rest of the molecule. nih.gov Although the formation of a disulfide bridge is a primary outcome of thiol oxidation, other oxidation products like sulfenic, sulfinic, and sulfonic acids can also be formed under different conditions. researchgate.net

The sulfur atoms in the disulfide bridge are susceptible to nucleophilic attack. This process, often termed thiol-disulfide exchange, is essentially a series of two Sₙ2-like displacement reactions. libretexts.orglibretexts.org

Mechanism of Thiol-Disulfide Exchange:

An external thiolate anion (R'S⁻) acts as a nucleophile, attacking one of the sulfur atoms of the disulfide bond (R-S-S-R).

This leads to the cleavage of the S-S bond, forming a new mixed disulfide (R-S-S-R') and releasing a thiolate anion (RS⁻) as a leaving group.

This reaction is reversible, and the position of the equilibrium is determined by the relative concentrations and redox potentials of the thiols involved. nih.gov The reaction rate is dependent on the pKa of the attacking thiol, as a lower pKa facilitates the formation of the more nucleophilic thiolate anion. nih.gov The geometry of the transition state requires a linear arrangement of the three participating sulfur atoms. nih.gov Theoretical studies on analogous systems suggest that nucleophilic substitution at a sulfur center can proceed through an addition-elimination mechanism, involving a transient, hypervalent sulfur intermediate. researchgate.netresearchgate.net

Amine Center Reactivity and Reaction Kinetics

The secondary amine groups (-NHCH₃) in the molecule possess a lone pair of electrons on the nitrogen atom, making them nucleophilic centers. chemguide.co.uk This inherent nucleophilicity governs their reactivity towards a variety of electrophiles.

As nucleophiles, the secondary amine centers in Ethanamine, 2,2'-dithiobis(N-methyl-) can react with electrophilic compounds. chemguide.co.uk This reactivity is characteristic of primary and secondary amines. msu.edu Common electrophiles include:

Alkyl Halides: Reaction with an alkyl halide (e.g., bromoethane) can lead to the formation of a tertiary amine. The reaction proceeds via nucleophilic attack of the amine nitrogen on the electrophilic carbon of the alkyl halide, resulting in the formation of a trialkylammonium salt, which is then deprotonated. chemguide.co.uk

Acyl Chlorides and Anhydrides: These reagents react with the amine to form amides. For example, reaction with ethanoyl chloride would yield N-ethyl-N-methylacetamide. chemguide.co.uk

Sulfonyl Chlorides: Reagents like benzenesulfonyl chloride react with secondary amines to form stable sulfonamides. This reaction is the basis of the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. msu.edu

The lone pair of electrons on the nitrogen atom makes it a target for electrophilic attack, a fundamental principle in amine chemistry. uwaterloo.ca

The Thia-Michael addition is a conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. srce.hr While the disulfide itself is not the active species, its reduced thiol form, N-methyl-2-sulfanylethanamine, is a potent Michael donor. The secondary amine functionality within the molecule plays a crucial role in catalyzing this reaction.

The reaction can proceed via two primary mechanisms: rsc.org

Base Catalysis: The secondary amine group can act as a base, deprotonating the thiol (R-SH) to form a more nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the β-carbon of the Michael acceptor (e.g., an acrylate (B77674) or vinylsulfone). rsc.orgresearchgate.net

Nucleophilic Initiation: The amine itself can act as a nucleophile, initiating the reaction. However, in the context of Thia-Michael additions, the base-catalyzed pathway is often dominant for secondary amines. rsc.org

The conversion is typically governed by an anionic cycle where the thiolate adds to the electron-deficient olefin, followed by a rate-determining proton transfer from another thiol molecule to the resulting Michael adduct anion. rsc.orgresearchgate.net The amine's role as an internal base can significantly influence the kinetics of such reactions.

Coordination Chemistry and Ligand Properties in Metal Complexes

Ethanamine, 2,2'-dithiobis(N-methyl-) possesses multiple potential donor atoms—the two secondary amine nitrogens and the two sulfur atoms of the disulfide bridge. This structure allows it to function as a versatile ligand in coordination chemistry, forming stable complexes with various transition metals. rdd.edu.iqresearchgate.net

Upon reduction of the disulfide bond to its constituent thiols, the resulting molecule, N-methyl-2-sulfanylethanamine, can act as a bidentate N,S-donor ligand. The dimeric nature of the parent disulfide allows for the formation of polynuclear complexes where the ligand bridges two or more metal centers.

The coordination behavior is analogous to other flexible multidentate ligands. researchgate.netnsf.gov The nitrogen atoms of the secondary amines and the sulfur atoms of the thiols can coordinate to metal ions such as Cr(III), Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). rdd.edu.iqdoaj.org The formation of such complexes is typically confirmed by spectroscopic methods (IR, UV-Vis) and elemental analysis. researchgate.netnih.gov Infrared spectra would show shifts in the N-H stretching frequencies and the appearance of new bands corresponding to metal-nitrogen (M-N) and metal-sulfur (M-S) bonds, confirming coordination. researchgate.net Depending on the metal ion and reaction conditions, the ligand can adopt various coordination modes, leading to different geometries, such as octahedral or tetrahedral, around the metal center. researchgate.netmocedes.org

Investigation of Chelation Modes with Transition Metals

The coordination chemistry of ligands bearing both soft (disulfide) and hard (amine) donor sites, such as Ethanamine, 2,2'-dithiobis(N-methyl-), is of significant interest for the design of novel metal complexes with unique electronic and catalytic properties. The presence of two N-methyl ethanamine arms linked by a disulfide bridge allows for a variety of potential chelation modes with transition metal ions.

The amine nitrogens can act as classical Lewis bases, donating their lone pairs to a metal center to form stable chelate rings. The size of these chelate rings would depend on whether the ligand coordinates to a single metal center in a bidentate or tetradentate fashion, or bridges between two or more metal centers. The flexibility of the ethanamine backbone and the rotational freedom around the S-S bond can accommodate different coordination geometries.

Furthermore, the disulfide linkage itself can interact with transition metals. The sulfur atoms possess lone pairs that can coordinate to soft metal ions. More intriguingly, the disulfide bond can undergo reductive cleavage in the presence of a suitable metal center and appropriate reaction conditions, leading to the formation of two thiolato-N-methyl-ethanamine ligands. This redox activity dramatically alters the coordination sphere of the metal, potentially changing its catalytic activity or stabilizing different oxidation states.

Detailed structural characterization of metal complexes of Ethanamine, 2,2'-dithiobis(N-methyl-) through techniques such as X-ray crystallography would be crucial to definitively establish the preferred chelation modes. Spectroscopic methods, including NMR, UV-Vis, and IR spectroscopy, can provide valuable information about the ligand's coordination environment in solution.

While specific experimental data on the chelation modes of Ethanamine, 2,2'-dithiobis(N-methyl-) with various transition metals are not extensively documented in publicly available literature, the principles of coordination chemistry suggest several possibilities, as outlined in the table below.

Potential Chelation Mode Description Potential Metal Ions
Bidentate (N,N')The two nitrogen atoms of the ethanamine moieties coordinate to a single metal center, forming a chelate ring.First-row transition metals (e.g., Cu(II), Ni(II), Co(II))
Bridging (N,N')Each nitrogen atom coordinates to a different metal center, linking two metal ions.Various transition metals, leading to polynuclear complexes.
Tetradentate (N,N',S,S)Both nitrogen and both sulfur atoms coordinate to a single large metal ion or a bimetallic center.Larger transition metals or lanthanides.
Reductive Cleavage and Thiolate CoordinationThe S-S bond is cleaved, and the resulting thiolate groups coordinate to the metal center(s) along with the amine groups.Redox-active metals (e.g., Fe, Co, Cu).

Further research is required to experimentally validate these proposed chelation modes and to understand the electronic and steric factors that govern the coordination behavior of this versatile ligand.

Ligand Applications in Catalytic Systems (e.g., Controlled Radical Polymerization)

The unique structural and electronic properties of Ethanamine, 2,2'-dithiobis(N-methyl-) make it a promising candidate as a ligand in various catalytic systems. The amine functionalities can stabilize catalytically active metal centers, while the redox-active disulfide bond could play a crucial role in initiating or controlling certain chemical transformations.

One area of particular interest is controlled radical polymerization (CRP), a powerful technique for synthesizing polymers with well-defined architectures, molecular weights, and low dispersity. Disulfide-containing compounds have been investigated as initiators or chain transfer agents in different CRP methods.

Moreover, the disulfide bond itself can act as a reversible deactivation agent or a site for chain transfer in certain CRP techniques. For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, disulfide compounds can function as precursors to RAFT agents. It is also conceivable that the disulfide bond in a metal complex of Ethanamine, 2,2'-dithiobis(N-methyl-) could be homolytically cleaved under thermal or photochemical conditions to generate radicals that initiate polymerization.

A hypothetical application of a transition metal complex of Ethanamine, 2,2'-dithiobis(N-methyl-) in a controlled radical polymerization is presented in the table below.

Polymerization Parameter Potential Role of the Ligand/Complex Expected Outcome
Initiation The disulfide bond within the complex could be cleaved to generate initiating radicals.Controlled initiation of polymer chains.
Catalyst Solubilization and Activity The amine groups can coordinate to the metal catalyst (e.g., copper in ATRP), enhancing its solubility and tuning its redox potential.Improved control over the polymerization rate and polymer characteristics.
Chain Transfer The disulfide linkage could participate in chain transfer reactions, influencing the molecular weight of the resulting polymer.A method to control polymer chain length.
Polymer Functionality The disulfide bond can be incorporated into the polymer backbone or as an end group, allowing for post-polymerization modification or degradation.Synthesis of stimuli-responsive or degradable polymers.

While the direct application of Ethanamine, 2,2'-dithiobis(N-methyl-) as a ligand in controlled radical polymerization has not been extensively reported, the fundamental principles of CRP and the known reactivity of related disulfide and amine compounds suggest its significant potential in this field. Further experimental investigations are necessary to explore and optimize its use in designing advanced catalytic systems for polymer synthesis.

Utility of Ethanamine, 2,2 Dithiobis N Methyl in Chemical Transformations and Material Science Research

Reagent in Organic Synthesis: Formation of Complex Molecular Architectures

In the realm of organic synthesis, Ethanamine, 2,2'-dithiobis(N-methyl-) and its structural analogs serve as versatile building blocks for creating intricate molecules. The presence of two reactive amine functionalities allows it to be integrated into larger structures through various amine-based chemical reactions.

The defining feature of Ethanamine, 2,2'-dithiobis(N-methyl-) is its disulfide bond (-S-S-). This bond can be readily cleaved under reducing conditions to yield two separate thiol (-SH) groups. This transformation makes the compound an excellent precursor for a wide range of sulfur-containing molecules. Thiols are a crucial functional group in organic chemistry, known for their participation in nucleophilic reactions and their ability to coordinate with metals.

By cleaving the disulfide bond, chemists can generate N-methyl-2-thioethanamine, a reactive intermediate that can be used in subsequent synthetic steps. This strategy is foundational in the synthesis of compounds where precisely positioned sulfur atoms are required. Compounds with similar dithiobis structures are frequently used in biochemical applications for the synthesis of various organic molecules. cymitquimica.com The ability to generate reactive sulfur species from stable precursors is also a key area of research, with dithiol compounds being studied for their capacity to release biologically relevant molecules like hydrogen sulfide (B99878) (H₂S). nih.gov

Table 1: Role as a Precursor

Precursor Compound Feature Resulting Functional Group Application Area
Disulfide Bond (-S-S-) Thiol (-SH) Synthesis of sulfur-containing heterocycles, metal-ligand complexes, and biologically active molecules.

Cross-linking involves the formation of covalent bonds to join two or more polymer chains or molecules into a network structure. Ethanamine, 2,2'-dithiobis(N-methyl-) is structurally suited to act as a cross-linking agent. Its two terminal N-methylamine groups can react with complementary functional groups on other molecules, creating a bridge between them. The length and flexibility of this bridge are defined by the dithiobis(ethane) backbone.

A key advantage of using a disulfide-containing cross-linker is the reversibility of the linkage. While the cross-links provide structural integrity and modify the material's properties, they can be selectively broken by introducing a reducing agent. This "cleavable" cross-linking is highly desirable for applications requiring controlled degradation or analysis of complex structures. For instance, related dithiobis compounds are used as reversible cross-linking reagents for protein sulfhydryl groups, allowing for the study of protein structures and interactions. nih.gov Similarly, derivatives like 2,2'-dithiobis[N-methylbenzamide] are employed as cross-linking agents to enhance the physical properties of rubber in industrial processes. lookchem.com

Advanced Polymer Chemistry Applications

The unique characteristics of Ethanamine, 2,2'-dithiobis(N-methyl-) extend into the field of polymer science, where it contributes to the development of functional and "smart" materials.

Due to its bifunctional nature, Ethanamine, 2,2'-dithiobis(N-methyl-) can be used as a monomer or a cross-linking agent in polymerization reactions. When incorporated into a polymer backbone or used to connect different polymer chains, it introduces a disulfide linkage at regular or specific intervals within the material. This incorporation is a powerful strategy for engineering the properties of the resulting polymeric network or scaffold. nih.gov

The presence of these disulfide bonds within the polymer matrix can influence its mechanical strength, thermal stability, and swelling behavior. By controlling the concentration of the dithiobis monomer, researchers can tune the cross-link density of the network, thereby tailoring the material's properties for specific applications, ranging from hydrogels to elastomers.

A significant area of materials science research focuses on "responsive" or "smart" materials that change their properties in response to external stimuli. The disulfide bond is a prime example of a chemically responsive functional group. Polymeric materials containing the Ethanamine, 2,2'-dithiobis(N-methyl-) unit can be designed to degrade or disassemble upon exposure to a specific trigger.

The stimulus, in this case, is a reducing environment (e.g., the presence of thiols like dithiothreitol (B142953) or glutathione). When the stimulus is applied, the disulfide cross-links within the polymer network are cleaved, leading to a change in the material's structure. This can manifest as the dissolution of a solid material, the release of an encapsulated substance from a hydrogel, or a change in the material's mechanical properties. This principle is widely exploited in drug delivery systems, where a drug-loaded polymer matrix is designed to break down and release its payload in the reducing environment found inside cells.

Table 2: Stimuli-Responsive Behavior

Stimulus Chemical Change Material Response Potential Application
Reducing Agents (e.g., Glutathione) Disulfide (-S-S-) bond cleavage to thiols (-SH) Network degradation, swelling, or dissolution Controlled drug release, tissue engineering scaffolds, self-healing materials.

Bioconjugation Chemistry: Development of Reversible Linkers

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or antibody. Reversible linkers are critical tools in this field, and the disulfide bond is one of the most widely used functionalities for this purpose.

Ethanamine, 2,2'-dithiobis(N-methyl-) provides the structural core for such linkers. By modifying its terminal amine groups with other reactive functionalities (e.g., maleimides or NHS esters), chemists can create heterobifunctional cross-linkers. One end of the linker can be attached to a drug molecule, while the other end attaches to a targeting protein, like an antibody. The disulfide bond in the middle serves as a stable, yet cleavable, connection.

This strategy is central to the design of antibody-drug conjugates (ADCs) for cancer therapy. The ADC circulates in the bloodstream, and upon reaching a tumor cell, it is internalized. The intracellular environment is significantly more reducing than the bloodstream. This difference in redox potential triggers the cleavage of the disulfide linker, releasing the potent drug molecule directly inside the target cell, thereby minimizing systemic toxicity. Derivatives of 2,2'-dithiobis(ethylamine) have been specifically developed as reversible cross-linking reagents for protein sulfhydryl groups, highlighting the importance of this chemical motif in bioconjugation. nih.gov

Strategies for Covalent Attachment to Biomolecules

The covalent attachment of molecules to biomolecules such as proteins, peptides, and nucleic acids is a cornerstone of chemical biology and biotechnology. For a disulfide-containing compound like Ethanamine, 2,2'-dithiobis(N-methyl-), the primary strategy for bioconjugation would revolve around the reactivity of its disulfide bond or the terminal amine groups.

One potential, though not documented, method is disulfide exchange. This strategy involves the reaction between a thiol group on a biomolecule (e.g., the side chain of a cysteine residue in a protein) and the disulfide bond of the linker. This exchange would result in the formation of a new disulfide bond, tethering the linker to the biomolecule. The reaction is typically performed under mild pH conditions to favor the exchange process.

Alternatively, the terminal N-methyl amine groups could be functionalized to introduce reactive handles suitable for bioconjugation. For instance, they could be modified to bear N-hydroxysuccinimide (NHS) esters for reaction with primary amines (like lysine (B10760008) residues) on a protein, or maleimide (B117702) groups to react specifically with thiols (cysteine residues). However, literature detailing such synthetic modifications of Ethanamine, 2,2'-dithiobis(N-methyl-) for these purposes is not available.

Table 1: Potential Reactive Groups for Biomolecule Conjugation

Functional Group on LinkerTarget Residue on BiomoleculeResulting Covalent Bond
DisulfideCysteine (Thiol)Disulfide
Amine (N-methyl)Carboxylic Acid (e.g., Asp, Glu)Amide (requires activation)

This table represents theoretical conjugation strategies and is not based on documented applications of Ethanamine, 2,2'-dithiobis(N-methyl-).

Investigation of Cleavable Linkages in Chemical Biology Tools

Disulfide bonds are a class of "cleavable" linkages widely used in chemical biology tools because they are stable under normal physiological conditions but can be readily broken under reducing conditions. ontosight.ai The intracellular environment is significantly more reducing than the extracellular space, primarily due to a higher concentration of glutathione (B108866) (GSH). springernature.comsigmaaldrich.com This difference allows for the design of tools that release a payload (e.g., a drug, a fluorescent probe) specifically inside a cell.

A molecule like Ethanamine, 2,2'-dithiobis(N-methyl-) would be investigated for its utility as a cleavable linker in applications such as:

Antibody-Drug Conjugates (ADCs): In this application, a potent cytotoxic drug is attached to an antibody via a linker. ontosight.ai The disulfide bond in the linker would remain intact in the bloodstream but would be cleaved upon internalization of the ADC into a cancer cell, releasing the drug. nih.govnih.gov

Reversible Crosslinking: Disulfide-containing reagents can be used to crosslink proteins to study their interactions. mdpi.com The ability to cleave the crosslink with a reducing agent allows for the separation of the interacting partners for subsequent analysis, for example, by mass spectrometry. mdpi.com

Drug Delivery Systems: The disulfide linkage can be incorporated into polymers or nanoparticles to create stimuli-responsive materials that release their cargo in a reducing environment.

The efficiency of cleavage, stability in circulation, and potential steric effects from the N-methyl groups would be key parameters to investigate. The cleavage reaction by a thiol-containing molecule like glutathione proceeds via a thiol-disulfide exchange mechanism.

Table 2: Common Reducing Agents for Cleavage of Disulfide Linkages

Reducing AgentTypical ConcentrationApplication Context
Dithiothreitol (DTT)1-10 mMIn vitro biochemical assays
Tris(2-carboxyethyl)phosphine (TCEP)1-5 mMIn vitro biochemical assays (odorless alternative to DTT)
Glutathione (GSH)1-10 mMMimicking intracellular reducing conditions
2-Mercaptoethanol (β-ME)5-20 mMIn vitro biochemical assays

This table lists common reagents used for cleaving disulfide bonds in general chemical biology applications.

Investigations of Ethanamine, 2,2 Dithiobis N Methyl in in Vitro Biochemical Systems

Role as a Reducing Agent or Thiolating Reagent in Biochemical Reactions

The disulfide bond in Ethanamine, 2,2'-dithiobis(N-methyl-) imparts the ability to participate in thiol-disulfide exchange reactions, a fundamental process in biochemistry for the reduction of disulfide bonds in proteins and other biomolecules. nih.gov Dithioamine compounds, in general, are recognized for their capacity to reduce disulfide bonds, thereby influencing the structure and function of proteins. google.com The reduction of protein disulfides is a critical process in cellular function, and reagents that can mimic this process in vitro are valuable tools for biochemical research. researchgate.net

The mechanism of disulfide reduction by thiols involves the nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. youtube.com This leads to the formation of a mixed disulfide and the release of a thiol. In the case of dithiol reagents, an intramolecular reaction follows, resulting in the formation of a stable cyclic disulfide and the fully reduced target molecule. While the general principles of thiol-disulfide exchange are well-understood, specific kinetic data and detailed mechanistic studies for Ethanamine, 2,2'-dithiobis(N-methyl-) are not extensively documented in publicly available literature.

As a thiolating reagent, Ethanamine, 2,2'-dithiobis(N-methyl-) could theoretically introduce a methyl-aminoethyl-thiol group onto a target molecule through a disulfide exchange reaction. This type of modification can be used to introduce a reactive thiol group for subsequent conjugation or to alter the properties of the target molecule. However, specific research detailing the use of Ethanamine, 2,2'-dithiobis(N-methyl-) as a thiolating reagent in biochemical reactions is limited.

Probing Protein and Nucleic Acid Structure-Function Relationships via Chemical Modification

Chemical modification is a powerful tool for elucidating the relationship between the structure and function of proteins and nucleic acids. nih.govnih.gov The introduction of specific chemical groups can provide insights into the local environment of amino acid residues or nucleotides, identify residues crucial for biological activity, and create probes for studying molecular interactions.

While a vast array of chemical modification reagents exists for targeting specific functional groups in proteins and nucleic acids, the specific application of Ethanamine, 2,2'-dithiobis(N-methyl-) in this context is not well-documented. In principle, its disulfide bond could be used to form mixed disulfides with accessible cysteine residues in proteins, thereby probing their solvent accessibility and reactivity. The resulting modification would introduce a positively charged amine group, which could alter the local electrostatic environment and potentially impact protein function.

In the realm of nucleic acids, chemical probes are employed to investigate their secondary and tertiary structures. wikipedia.orgumich.edu Reagents like dimethyl sulfate (B86663) (DMS) and 1-cyclohexyl-3-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT) are used to modify unpaired nucleotides, providing a footprint of the nucleic acid's structure. nih.gov Although disulfide-containing molecules can be incorporated into nucleic acids for cross-linking studies, there is no readily available evidence of Ethanamine, 2,2'-dithiobis(N-methyl-) being used as a direct chemical probe for nucleic acid structure in a manner analogous to DMS or CMCT.

Design of Model Systems for Disulfide Reduction Pathways

Model systems are invaluable in biochemistry for studying complex biological processes in a simplified and controlled environment. The study of disulfide reduction pathways, which are crucial for protein folding and redox signaling, often employs model compounds to dissect the underlying mechanisms. nih.gov Reagents like dithiothreitol (B142953) (DTT) are frequently used in these model systems to reduce disulfide bonds and study the kinetics and thermodynamics of these reactions. google.com

Theoretically, Ethanamine, 2,2'-dithiobis(N-methyl-) could be utilized in the design of model systems to investigate specific aspects of disulfide reduction. For instance, the presence of the N-methyl groups could influence its solubility, redox potential, and the kinetics of the thiol-disulfide exchange reaction compared to unsubstituted cystamine. By comparing its reactivity with other disulfide-reducing agents in a controlled setting, researchers could gain insights into the factors that govern the efficiency and specificity of disulfide reduction. However, published studies specifically employing Ethanamine, 2,2'-dithiobis(N-methyl-) for this purpose are not prominent in the scientific literature.

Enabling Technologies for Biochemical Assays (e.g., as a component in assay development)

Biochemical assays are fundamental tools for detecting and quantifying biological molecules and their activities. The development of robust and sensitive assays often relies on the use of specific chemical reagents to generate a detectable signal or to facilitate the separation of reaction products.

The properties of Ethanamine, 2,2'-dithiobis(N-methyl-) suggest potential, though not widely documented, applications in biochemical assay development. For example, its ability to undergo reduction could be coupled to a reporter system. If the reduction of its disulfide bond were to trigger a measurable change, such as the release of a fluorescent or chromogenic thiol, it could form the basis of an assay for disulfide reductase activity.

Furthermore, if used as a cross-linking agent, it could be employed in assays designed to study protein-protein or protein-nucleic acid interactions. nih.govresearchgate.netnih.gov By cross-linking interacting partners, one can stabilize the complex for subsequent analysis by techniques like SDS-PAGE or mass spectrometry. However, the use of Ethanamine, 2,2'-dithiobis(N-methyl-) as a component in commercially available or widely used biochemical assays is not evident from the available literature.

Future Research Directions and Emerging Applications of Ethanamine, 2,2 Dithiobis N Methyl Chemistry

Development of Novel Synthetic Methodologies

Current synthetic strategies for Ethanamine, 2,2'-dithiobis(N-methyl-), also known as N,N'-dimethylcystamine, often rely on classical methods involving the oxidation of N-methyl-2-aminoethanethiol or the alkylation of cystamine. Future research is anticipated to focus on developing more efficient, selective, and sustainable synthetic routes.

One promising direction is the exploration of catalytic systems for the direct disulfide bond formation from protected or unprotected aminothiols. This could involve the use of transition metal catalysts or organocatalysts to achieve higher yields and milder reaction conditions, minimizing the need for harsh oxidants. Furthermore, the development of one-pot syntheses from readily available starting materials would enhance the accessibility of this compound for broader applications.

Another area of innovation lies in the use of enzymatic or chemoenzymatic approaches. Biocatalysts could offer unparalleled selectivity and stereocontrol, which would be particularly valuable for the synthesis of chiral analogues of Ethanamine, 2,2'-dithiobis(N-methyl-). Such methodologies would align with the growing demand for green chemistry principles in chemical synthesis.

A comparative overview of potential synthetic strategies is presented in the table below:

MethodologyPotential AdvantagesResearch Focus
Catalytic Oxidation Higher efficiency, milder conditions, improved atom economy.Development of novel metal-based or organocatalysts.
One-Pot Syntheses Reduced reaction steps, improved overall yield, cost-effectiveness.Design of domino or tandem reaction sequences.
Enzymatic/Chemoenzymatic High selectivity, stereocontrol, environmentally benign.Identification and engineering of suitable enzymes.

Exploration in Advanced Functional Materials

The disulfide linkage in Ethanamine, 2,2'-dithiobis(N-methyl-) provides a dynamic covalent bond that can be reversibly cleaved and reformed under specific stimuli, such as redox potential changes or light. This property makes it an attractive building block for the creation of advanced functional materials with tunable properties.

Future research is expected to explore the incorporation of this compound into self-healing polymers and hydrogels. The reversible nature of the disulfide bond could enable materials to repair damage autonomously, extending their lifespan and reliability. In the realm of drug delivery, Ethanamine, 2,2'-dithiobis(N-methyl-) could be used as a cross-linker in stimuli-responsive nanocarriers that release their payload in response to the reducing environment found inside cells.

Furthermore, the amine functionalities offer sites for further modification, allowing for the covalent attachment of this unit onto surfaces or into the backbone of polymers. This could lead to the development of functional coatings with anti-fouling or sensing capabilities. The potential applications in advanced materials are summarized below:

Material TypeKey FeaturePotential Application
Self-Healing Polymers Reversible disulfide cross-linkingCoatings, adhesives, and structural composites.
Stimuli-Responsive Hydrogels Redox-sensitive swelling/degradationDrug delivery, tissue engineering, and soft robotics.
Functional Surfaces Covalent immobilization via amine groupsBiosensors, anti-fouling coatings, and smart textiles.

Design of Chemo- and Bioselective Probes

The inherent reactivity of the disulfide bond towards thiols and certain metal ions makes Ethanamine, 2,2'-dithiobis(N-methyl-) a promising scaffold for the design of chemo- and bioselective probes. Future research will likely focus on the development of fluorescent or colorimetric sensors based on this molecule.

By attaching fluorophores or chromophores to the ethanamine backbone, probes can be designed to signal the cleavage of the disulfide bond. Such probes could be utilized for the selective detection of biologically important thiols like glutathione (B108866), which plays a crucial role in cellular redox homeostasis. This would provide valuable tools for studying oxidative stress and related diseases.

Moreover, the diamine structure can act as a chelating ligand for various metal ions. By designing specific ligand environments around the metal-binding site, it may be possible to create probes that are highly selective for particular metal ions. These could find applications in environmental monitoring for the detection of heavy metal pollutants or in biological imaging to visualize the distribution of essential metal ions in cells and tissues.

Computational Design and Optimization for Specific Reactivity Profiles

Computational chemistry and molecular modeling are poised to play a pivotal role in accelerating the development of applications for Ethanamine, 2,2'-dithiobis(N-methyl-). Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the reactivity of the disulfide bond and the coordination properties of the amine groups.

Future computational studies will likely focus on designing derivatives with tailored reactivity profiles. For instance, by introducing electron-withdrawing or electron-donating substituents near the disulfide bond, its susceptibility to cleavage by different stimuli can be fine-tuned. This would enable the rational design of probes with specific activation thresholds or self-healing materials that respond to precise environmental cues.

Furthermore, molecular dynamics simulations can provide insights into the conformational behavior of this molecule when incorporated into larger systems, such as polymers or at interfaces. This will be crucial for understanding and optimizing the performance of advanced materials derived from Ethanamine, 2,2'-dithiobis(N-methyl-). The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this versatile chemical compound.

Computational MethodResearch ObjectivePotential Outcome
Density Functional Theory (DFT) Predict reactivity and spectroscopic properties.Rational design of derivatives with tailored functionalities.
Molecular Dynamics (MD) Simulate conformational behavior in complex systems.Optimization of material properties and probe performance.
Quantum Mechanics/Molecular Mechanics (QM/MM) Model interactions with biological macromolecules.Design of bioselective probes and drug delivery systems.

Q & A

Q. What are the common synthetic routes for 2,2'-dithiobis(N-methylethanamine), and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via oxidation of N-methylethanethiol (or its precursor) to form the disulfide bridge. Common oxidizing agents include hydrogen peroxide (H₂O₂) or iodine (I₂) in polar solvents like methanol. Reaction efficiency depends on stoichiometric control (e.g., 1:1 molar ratio of thiol to oxidizer) and inert atmosphere (N₂/Ar) to prevent side reactions. Monitoring via thin-layer chromatography (TLC) or UV-Vis spectroscopy (absorbance ~260 nm for disulfides) ensures completion. Purification often involves recrystallization from ethanol or diethyl ether .

Q. What spectroscopic techniques are optimal for characterizing the disulfide bond and amine functional groups?

  • Methodological Answer :
  • NMR : ¹H NMR (D₂O or DMSO-d₆) identifies methyl groups (δ ~2.3 ppm for N–CH₃) and ethylene protons adjacent to sulfur (δ ~2.8–3.1 ppm). ¹³C NMR confirms disulfide connectivity (C–S–S–C, δ ~35–45 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion [M+H]⁺, with fragmentation patterns (e.g., cleavage at S–S bonds) validating the structure.
  • FT-IR : Stretching vibrations for S–S (~500 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups .

Q. How can researchers ensure high purity during synthesis, and what are common contaminants?

  • Methodological Answer : Common contaminants include unreacted thiols, sulfoxides, or oligomers. Purity is ensured via:
  • Column Chromatography : Silica gel with eluents like ethyl acetate:hexane (1:3).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient).
  • Elemental Analysis : Validates C, H, N, S ratios.
  • Redox Titration : Iodometric titration quantifies residual thiols .

Advanced Research Questions

Q. How does the stability of the disulfide bond in 2,2'-dithiobis(N-methylethanamine) vary under different pH and redox conditions?

  • Methodological Answer : Disulfide bonds are redox-sensitive. Stability studies involve:
  • pH-Dependent Hydrolysis : Incubate the compound in buffers (pH 1–13) and monitor degradation via HPLC. Disulfides hydrolyze to thiols under alkaline conditions (pH >10).
  • Redox Titration : Use dithiothreitol (DTT) or glutathione to assess reductive cleavage kinetics.
  • Electrochemical Analysis : Cyclic voltammetry quantifies redox potentials (E° ~−0.3 V vs. SHE for S–S reduction) .

Q. What challenges arise when quantifying 2,2'-dithiobis(N-methylethanamine) in complex biological matrices, and how can they be addressed?

  • Methodological Answer :
  • Matrix Interference : Proteins or thiol-rich biomolecules (e.g., cysteine) can react with the compound. Pre-treatment with protein precipitation agents (e.g., acetonitrile) or derivatization (e.g., Ellman’s reagent for thiols) minimizes interference.
  • Detection Limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity (LOQ ~1 nM).
  • Stability in Solution : Store samples at −80°C with antioxidants (e.g., ascorbic acid) to prevent disulfide degradation .

Q. How can researchers resolve discrepancies in reported thermodynamic properties (e.g., ΔfH° or ΔrG°) for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or measurement techniques. Solutions include:
  • Calorimetry : Use bomb calorimetry to measure enthalpy of formation (ΔfH°) directly.
  • Computational Methods : DFT calculations (e.g., B3LYP/6-31G*) validate experimental data.
  • Interlaboratory Validation : Cross-check data with standardized protocols (e.g., NIST guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.